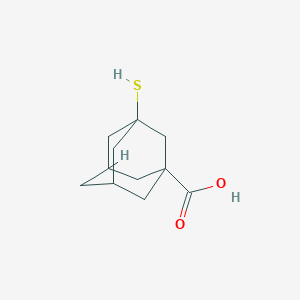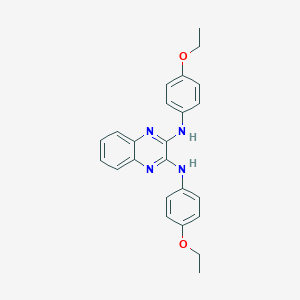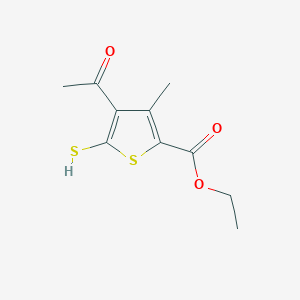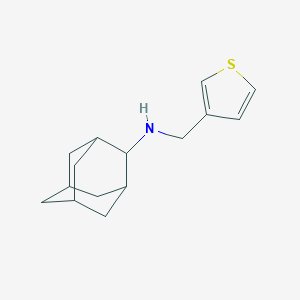![molecular formula C15H16F3NO2 B275819 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol](/img/structure/B275819.png)
1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a beta-adrenergic receptor antagonist that is commonly used in pharmacological and biochemical studies.
Mécanisme D'action
1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol acts as a competitive antagonist of beta-adrenergic receptors. It binds to the receptor and prevents the activation of the receptor by endogenous ligands such as adrenaline and noradrenaline. This results in a decrease in the activity of the beta-adrenergic receptor signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol depend on the specific beta-adrenergic receptor subtype that it targets. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol has been shown to inhibit the activity of beta-1 and beta-2 adrenergic receptors. Inhibition of beta-1 adrenergic receptors results in a decrease in heart rate and cardiac output, while inhibition of beta-2 adrenergic receptors results in bronchoconstriction and decreased airway resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol in lab experiments is its specificity for beta-adrenergic receptors. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is a highly selective antagonist and does not interact with other receptors or enzymes. However, 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol has a short half-life and is rapidly metabolized in vivo, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol in scientific research. One area of interest is the role of beta-adrenergic receptors in cancer progression. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol has been shown to inhibit the growth and metastasis of certain types of cancer cells by targeting beta-adrenergic receptors. Another future direction is the development of novel beta-adrenergic receptor antagonists that have longer half-lives and improved pharmacokinetic properties.
Conclusion:
In conclusion, 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is a chemical compound that has significant applications in scientific research. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is a beta-adrenergic receptor antagonist that is used to study the effects of beta-adrenergic receptor activation and inhibition on various physiological processes. The synthesis of 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol involves the reaction of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde with isopropylamine in the presence of a catalyst. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol involves the reaction of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde with isopropylamine in the presence of a catalyst. The reaction takes place in an organic solvent and is followed by purification through column chromatography. The final product obtained is 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol, which is a white crystalline solid.
Applications De Recherche Scientifique
1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is widely used in scientific research as a beta-adrenergic receptor antagonist. It is used to study the effects of beta-adrenergic receptor activation and inhibition on various physiological processes. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is also used to investigate the role of beta-adrenergic receptors in the development and progression of diseases such as asthma, heart failure, and hypertension.
Propriétés
Formule moléculaire |
C15H16F3NO2 |
|---|---|
Poids moléculaire |
299.29 g/mol |
Nom IUPAC |
1-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylamino]propan-2-ol |
InChI |
InChI=1S/C15H16F3NO2/c1-10(20)8-19-9-13-5-6-14(21-13)11-3-2-4-12(7-11)15(16,17)18/h2-7,10,19-20H,8-9H2,1H3 |
Clé InChI |
UUEYHIHEEIWFDK-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)O |
SMILES canonique |
CC(CNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)



![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)

![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)


![1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)

![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)